6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one
Description
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
6-[1,3-benzodioxol-5-yloxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H17NO5/c20-17-10-21-16(9-19-17)18(12-4-2-1-3-5-12)24-13-6-7-14-15(8-13)23-11-22-14/h1-8,16,18H,9-11H2,(H,19,20) |
InChI Key |
FEKNHGHFLMGLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1)C(C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Morpholin-3-one Core
The morpholin-3-one scaffold can be synthesized via intramolecular cyclization of amino alcohol derivatives or by ring closure of appropriate acetamide precursors.
Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using TEMPO-catalyzed oxidation with hypochlorite as oxidant, followed by cyclization to morpholin-3-one derivatives under basic conditions.
Alternative methods involve reaction of 2-(2-chloroethoxy)acetyl chloride with aniline derivatives, followed by ring closure in the presence of potassium carbonate in acetonitrile.
Introduction of Benzo[d]dioxol-5-yloxy Group
The benzo[d]dioxol-5-yloxy substituent is typically introduced via nucleophilic aromatic substitution or ether formation using benzo[d]dioxol-5-ol derivatives.
Benzo[d]dioxol-5-yl trifluoromethanesulfonate (a triflate derivative) serves as a reactive intermediate for coupling reactions, enabling chemoselective formation of aryl ethers under mild conditions.
The use of triflates allows for high-yielding and selective introduction of the benzodioxole moiety onto phenylmethyl or morpholinone intermediates.
Attachment of Phenylmethyl Group
The phenylmethyl group can be introduced through:
Alkylation of morpholin-3-one nitrogen or oxygen with benzyl halides or benzyl derivatives under basic conditions.
Condensation reactions involving benzyl alcohol or benzyl derivatives in the presence of activating agents or catalysts.
Representative Preparation Method (Based on Patent and Literature Data)
Analysis of Preparation Methods
Yield and Efficiency: The TEMPO-catalyzed oxidation and triflate-mediated coupling steps provide high yields and selectivity, which are advantageous for scale-up and industrial applications.
Safety and Environmental Considerations: Avoidance of harsh nitration or chromium-based oxidants reduces environmental impact and improves safety profiles.
Scalability: The described methods utilize readily available reagents and mild conditions, facilitating industrial scale synthesis.
Selectivity: Use of triflates and controlled basic conditions ensures chemoselective substitution without degradation of sensitive benzodioxole rings.
Summary Table of Key Preparation Parameters
Research Findings and Insights
The use of TEMPO-catalyzed oxidation for preparing key intermediates is well-documented for its mildness and high efficiency, enabling better control over oxidation states and minimizing side reactions.
Benzo[d]dioxol-5-yl triflates have been shown to be excellent electrophiles in Suzuki-type and other coupling reactions, facilitating the selective introduction of the benzodioxole moiety without ring cleavage.
The morpholin-3-one ring system is a versatile scaffold in medicinal chemistry, and its functionalization with benzodioxole and phenylmethyl groups enhances biological activity, as seen in various pharmaceutical intermediates.
Avoiding hazardous nitration steps and chromium-based oxidants improves the safety and environmental footprint of the synthesis, aligning with green chemistry principles.
Chemical Reactions Analysis
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The compound may interact with proteins involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one can be compared with similar compounds such as:
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in its overall structure and reactivity.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications and exhibiting distinct chemical properties.
Biological Activity
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, summarizing key findings from various studies, including its anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features a morpholinone core with a benzo[d][1,3]dioxole moiety and a phenyl group attached via a methylene bridge. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one. For instance, derivatives containing benzo[d][1,3]dioxol-5-yl groups have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study synthesized several thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxicity using the SRB assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that many derivatives exhibited potent antitumor activity with IC50 values lower than those of the standard drug doxorubicin:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Thiourea 1 | 2.38 µM | 1.54 µM | 4.52 µM |
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance anticancer efficacy while maintaining selectivity towards cancer cells over normal cells .
The anticancer mechanisms of compounds related to 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one involve several pathways:
- Inhibition of Tubulin Polymerization : Similar to other known antimitotic agents like podophyllotoxin, these compounds inhibit microtubule assembly, thereby disrupting mitosis .
- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
- Induction of Apoptosis : Studies indicated that these compounds can activate apoptotic pathways by modulating proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is significantly influenced by their structural components. Key observations include:
- Dioxole Ring Integrity : The presence of an intact dioxole ring is essential for maintaining antitumor activity.
- Substituents on the Benzyl Moiety : Modifications at specific positions on the benzyl group can either enhance or diminish activity; for instance, para-methoxy substitutions have shown beneficial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
